molecular formula C9H13BrClN B8186320 (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochoride

(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochoride

Cat. No.: B8186320
M. Wt: 250.56 g/mol
InChI Key: JEJKDUGMPKBXEQ-UHFFFAOYSA-N
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Description

(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride is an organic compound that belongs to the class of benzylamines. It is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position on the benzyl ring, with a methylamine group attached to the benzyl carbon. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (4-Bromo-3-methylphenyl)methanol.

    Conversion to Benzyl Chloride: The (4-Bromo-3-methylphenyl)methanol is converted to (4-Bromo-3-methylbenzyl) chloride using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) as reagents.

    Amination: The (4-Bromo-3-methylbenzyl) chloride is then reacted with methylamine (CH₃NH₂) to form (4-Bromo-3-methyl-benzyl)-methyl-amine.

    Formation of Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to a secondary or tertiary amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Substitution: Formation of (4-Hydroxy-3-methyl-benzyl)-methyl-amine or (4-Cyano-3-methyl-benzyl)-methyl-amine.

    Oxidation: Formation of (4-Bromo-3-methylbenzaldehyde) or (4-Bromo-3-methylbenzoic acid).

    Reduction: Formation of (3-Methyl-benzyl)-methyl-amine.

Scientific Research Applications

(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylamine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenyl)methanol
  • (4-Bromo-3-methylbenzyl) chloride
  • (4-Hydroxy-3-methyl-benzyl)-methyl-amine

Uniqueness

(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride is unique due to the presence of both a bromine atom and a methylamine group on the benzyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJKDUGMPKBXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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